molecular formula C10H12N2O B12819912 2-Isopropyl-1H-benzo[d]imidazol-5-ol

2-Isopropyl-1H-benzo[d]imidazol-5-ol

Cat. No.: B12819912
M. Wt: 176.21 g/mol
InChI Key: OMPYSRFBUJRSEX-UHFFFAOYSA-N
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Description

Overview of Benzimidazole (B57391) Heterocycles in Contemporary Chemical Research

Benzimidazoles are a class of heterocyclic aromatic organic compounds, characterized by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. chemijournal.comwalshmedicalmedia.com This bicyclic structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. chemijournal.comnih.gov The versatility of the benzimidazole core allows for extensive structural modifications, which can fine-tune the biological and physicochemical properties of the resulting derivatives. impactfactor.orgijpsjournal.com

In modern chemical research, benzimidazole derivatives are investigated for a vast array of potential applications. nih.gov Their structural similarity to naturally occurring purines allows them to interact with various biological systems. nih.gov This has led to the development of numerous benzimidazole-containing compounds with a wide range of therapeutic uses. walshmedicalmedia.com

Historical Context and Evolution of Benzimidazole Chemistry

The investigation into benzimidazole and its derivatives dates back to the mid-20th century. In 1944, it was hypothesized that the structural resemblance of benzimidazoles to purines could elicit biological responses. ijarsct.co.in This initial insight spurred further research, and by the 1950s and 1960s, significant discoveries were being made, including the development of benzimidazole-based proton pump inhibitors. ijarsct.co.in The first benzimidazole anthelmintic agent, thiabendazole, was introduced in 1961, marking a significant milestone in the application of this chemical class. ijarsct.co.in

Over the decades, the synthesis and application of benzimidazole derivatives have evolved considerably. Early methods often involved the condensation of o-phenylenediamines with carboxylic acids or their derivatives. walshmedicalmedia.comwikipedia.org While effective, these methods sometimes required harsh reaction conditions. nih.gov Contemporary synthetic strategies focus on developing more efficient, greener, and versatile methodologies to access a wider range of substituted benzimidazoles. nih.gov This has been driven by the continuous need for novel compounds with improved efficacy and specificity. ihmc.us

Rationale for Investigating 2-Isopropyl-1H-benzo[d]imidazol-5-ol and Its Structural Analogs

The specific compound, this compound, combines the core benzimidazole scaffold with two key substituents: an isopropyl group at the 2-position and a hydroxyl group at the 5-position. The rationale for investigating this particular molecule and its analogs stems from several key considerations in medicinal chemistry and drug design:

Potential for a Range of Biological Activities: Benzimidazole derivatives are known to exhibit a wide array of pharmacological effects. nih.govnih.gov Research into derivatives with specific substitutions, such as the isopropyl and hydroxyl groups in this compound, is driven by the search for new lead compounds with potential applications in various therapeutic areas.

Scaffold for Further Derivatization: The this compound molecule serves as a valuable starting point for the synthesis of a library of related compounds. The hydroxyl group, in particular, offers a reactive site for further chemical modifications, allowing for the creation of ethers, esters, and other derivatives. This enables a broader exploration of the chemical space around this core structure.

A common synthetic approach to access the core structure of such compounds involves the cyclization of appropriately substituted benzene-1,2-diamines with carbonyl derivatives. For instance, the synthesis of a related compound, 2-isopropyl-5-nitro-1H-benzo[d]imidazole, can be achieved by reacting 4-nitro-1,2-diaminobenzene with isobutyraldehyde (B47883). Subsequent reduction of the nitro group would yield the corresponding amine, which could potentially be converted to the hydroxyl derivative.

Scope and Key Research Trajectories within the Field

The research field surrounding benzimidazole derivatives, including this compound, is dynamic and multifaceted. Key research trajectories include:

Development of Novel Synthetic Methodologies: A significant area of research is dedicated to the discovery of new and improved methods for synthesizing benzimidazole derivatives. This includes the use of novel catalysts, environmentally friendly reaction conditions, and strategies for the selective synthesis of specific isomers. nih.govrsc.org

Exploration of Diverse Biological Activities: Researchers continue to explore the broad spectrum of biological activities of benzimidazole derivatives. nih.govimpactfactor.org This involves screening new compounds against a wide range of biological targets.

Structure-Activity Relationship (SAR) and In Silico Studies: A crucial aspect of modern drug discovery is the detailed study of how the chemical structure of a compound relates to its biological activity. researchgate.net Computational tools are increasingly used to predict the pharmacokinetic properties and potential toxicity of new benzimidazole derivatives before they are synthesized. nih.gov

Investigation of Novel Mechanisms of Action: Understanding how benzimidazole derivatives exert their biological effects at a molecular level is a key research focus. This knowledge is essential for the rational design of more effective and selective therapeutic agents. nih.gov

The ongoing investigation into compounds like this compound contributes to the broader understanding of benzimidazole chemistry and its potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-propan-2-yl-3H-benzimidazol-5-ol

InChI

InChI=1S/C10H12N2O/c1-6(2)10-11-8-4-3-7(13)5-9(8)12-10/h3-6,13H,1-2H3,(H,11,12)

InChI Key

OMPYSRFBUJRSEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)O

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations Involving 2 Isopropyl 1h Benzo D Imidazol 5 Ol and Its Derivatives

Conventional and Modern Synthetic Routes to the Benzimidazole (B57391) Core

The formation of the benzimidazole nucleus is a cornerstone of synthesizing 2-Isopropyl-1H-benzo[d]imidazol-5-ol. Various methods, ranging from classical condensation reactions to modern catalyzed processes, have been established.

The most prevalent and direct method for constructing the benzimidazole core is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. In the context of this compound, this would involve the reaction of a 4-hydroxy-1,2-phenylenediamine with isobutyric acid or a related derivative like an aldehyde or ester.

Phillips Condensation: This traditional method involves heating an o-phenylenediamine with a carboxylic acid, often in the presence of a strong acid catalyst such as hydrochloric acid or polyphosphoric acid (PPA), which facilitates the dehydration and subsequent cyclization.

Reaction with Aldehydes: The condensation of o-phenylenediamines with aldehydes offers an alternative route to 2-substituted benzimidazoles. This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzimidazole. Various oxidizing agents, including sodium metabisulfite, can be employed. nih.gov Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for this type of condensation. organic-chemistry.orgijfmr.com

Modern advancements in this area have focused on the development of milder and more efficient catalytic systems. For instance, the use of catalysts like nano-Fe2O3 in aqueous media has been reported for the synthesis of benzimidazoles from o-diaminobenzenes and aldehydes. semanticscholar.org

Once the benzimidazole core is formed, further modifications can be introduced. The regioselective functionalization of the benzimidazole nucleus is critical for fine-tuning the properties of the molecule. The benzimidazole ring system has several positions available for substitution, namely the N1 and N3 positions of the imidazole (B134444) ring and the C4, C5, C6, and C7 positions of the benzene (B151609) ring.

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the regioselective C-H functionalization of heterocycles, including benzimidazoles. researchgate.netmdpi.com These methods allow for the direct introduction of various substituents at specific positions, often with high selectivity. However, the inherent reactivity of the different C-H bonds can pose a challenge, and directing groups are sometimes necessary to achieve the desired regioselectivity. mdpi.com

Strategies for Stereo- and Regioselective Introduction of the Isopropyl Moiety

The introduction of the isopropyl group at the C2 position is a defining feature of this compound. As discussed in the cyclocondensation approaches, the most straightforward method is to utilize isobutyric acid or isobutyraldehyde (B47883) as the carbonyl component in the reaction with the corresponding o-phenylenediamine.

While the introduction of a simple isopropyl group does not involve stereochemistry, the development of methods for the enantioselective C2-functionalization of benzimidazoles is an active area of research, particularly for derivatives with more complex C2-substituents. nih.gov

Synthetic Routes to Functionalize the Aromatic Ring at Position 5 (Hydroxyl and Related Substituents)

The hydroxyl group at the 5-position of the benzimidazole ring is a key functional handle that can be introduced either from the starting material or by functionalization of a pre-formed benzimidazole core.

The most direct approach involves starting with a 1,2-diaminobenzene derivative that already contains the desired substituent at the 4-position (which becomes the 5-position in the benzimidazole product). For example, the synthesis of 5-hydroxybenzimidazoles can be achieved by using 4-amino-3-nitrophenol as a precursor, which can then be reduced to the corresponding diamine before cyclization.

Alternatively, functionalization of the C5 position can be achieved on the pre-formed benzimidazole ring, although this can be challenging due to the potential for reaction at other positions. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can be employed, followed by subsequent conversion of the introduced group to a hydroxyl group. For instance, nitration of a benzimidazole followed by reduction to an amine and then diazotization and hydrolysis can yield the 5-hydroxy derivative.

The synthesis of 5-methoxy-6-methylbenzimidazole and 5-hydroxy-6-methylbenzimidazole has been reported, highlighting synthetic strategies for substituted benzimidazoles. rsc.org

Derivatization and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationship (SAR) of this compound, the synthesis of a library of analogues with modifications at various positions is essential. nih.govnih.govresearchgate.netresearchgate.net SAR studies are crucial for optimizing the biological activity of benzimidazole derivatives. nih.govnih.gov

The nitrogen atoms of the imidazole ring are common sites for derivatization. N-alkylation can be readily achieved by treating the benzimidazole with an alkyl halide in the presence of a base. The choice of base and reaction conditions can influence the regioselectivity of alkylation at the N1 versus N3 position, although for symmetrically substituted benzimidazoles, these positions are equivalent.

The introduction of various substituents on the nitrogen atoms can significantly impact the compound's properties, including its biological activity and pharmacokinetic profile. For example, the synthesis of 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile highlights the complexity of derivatives that can be prepared for SAR studies. nih.govacs.orgsemanticscholar.org

Modifications at the 2-Position of the Benzimidazole Ring

The substituent at the 2-position of the benzimidazole ring plays a critical role in the biological activity of these compounds. The isopropyl group in this compound serves as a key feature, but its modification or replacement can lead to derivatives with altered properties. Research has shown that the size of this substituent can be optimal for biological activity, with either smaller or larger groups leading to a decrease in compound efficacy. nih.govacs.org

One significant modification involves the introduction of an amino group, creating 2-amino-benzimidazole derivatives. This transformation can offer a significant improvement in potency for certain biological targets. nih.gov The synthesis of these derivatives can be achieved through various strategies, including the reaction of a substituted o-phenylenediamine with cyanogen bromide or by employing multi-step synthetic routes that build the desired functionality. Although initial synthetic methods for these derivatives sometimes suffer from low yields and limited scalability, new strategies are continually being developed to overcome these challenges. nih.gov

Further functionalization can occur on the 2-amino group. For instance, in the synthesis of potent enzyme inhibitors, the 2-amino group of a 1-isopropyl-1H-benzo[d]imidazol-2-amine core was used as a point of attachment for larger side chains, leading to compounds with significantly enhanced activity. nih.govacs.org

Substitution Pattern Variations on the Fused Benzene Ring

Altering the substitution pattern on the fused benzene ring of the benzimidazole core is a common strategy to fine-tune the molecule's physicochemical and pharmacological properties. For the this compound scaffold, the hydroxyl group at the 5-position is a key feature, but additional modifications can be explored at other available positions (4, 6, and 7).

A comprehensive structure-activity relationship (SAR) study on a series of 1H-benzo[d]imidazole-2-amine derivatives investigated the role of substitutions around the benzene ring. acs.org For example, the introduction of a chlorine atom at the 6-position, resulted in the compound 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile, which was identified as a potent antagonist for the PqsR receptor in Pseudomonas aeruginosa. nih.govacs.org

The synthesis of such substituted benzimidazoles often starts with an appropriately substituted o-phenylenediamine. For instance, the reaction of 4,5-dichloro-1,2-phenylenediamine with iminoester hydrochlorides under microwave irradiation leads to the formation of dichlorinated benzimidazole derivatives. tandfonline.com This demonstrates that a variety of functional groups, including halogens, can be incorporated into the benzene ring to modulate biological activity. It has been noted that 2,5,6-trisubstituted benzimidazoles exhibit potent antitubercular activity, highlighting the importance of substitution patterns on the benzene portion of the molecule. nih.gov

Optimization of Synthetic Yields and Scalability for Research Applications

The transition from laboratory-scale synthesis to larger-scale production for extensive research or preclinical studies necessitates the optimization of reaction conditions to improve yields and ensure scalability. Traditional methods for benzimidazole synthesis often involve harsh conditions, long reaction times, and the use of expensive or hazardous reagents, which can result in unsatisfactory yields and the formation of side products. tandfonline.com

Optimization strategies often focus on catalyst selection, solvent choice, and reaction temperature. For example, the synthesis of 1H-benzo[d]imidazol-2-amine derivatives was optimized by testing different bases, solvents, and temperature ranges to achieve good yields. scispace.com A key challenge in scaling up is often the purification of the final product. Developing synthetic routes that yield clean products with simple work-up procedures is crucial. One study noted that despite the sustainability of an initial synthetic method, it suffered from low yield and poor scalability, prompting the development of an entirely new and more efficient synthetic strategy. nih.gov

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods for the synthesis of benzimidazole derivatives. eurekaselect.com This technique dramatically reduces reaction times, often from hours to mere minutes, while simultaneously improving product yields. benthamdirect.commdpi.comtandfonline.com

Several studies have demonstrated the efficacy of microwave irradiation for synthesizing a variety of benzimidazole structures. In one approach, the condensation of o-phenylenediamines with aldehydes was carried out under microwave conditions, achieving yields of 86% to 99% in just 5-10 minutes. mdpi.com Another catalyst-free method utilizing microwave irradiation for the synthesis of benzimidazole derivatives reported excellent yields of 94% to 98% within a similar timeframe. benthamdirect.com The efficiency of microwave heating is attributed to its ability to directly and rapidly heat the reaction mixture, leading to faster reaction rates and often cleaner product formation. tandfonline.com

Method Catalyst/Conditions Reaction Time Yield (%) Reference
Conventional HeatingVariousHours61.4% (example) mdpi.com
Microwave-AssistedCatalyst-Free5-10 min94-98% benthamdirect.com
Microwave-AssistedEr(OTf)3 (1 mol%)5-10 min>96% mdpi.com
Microwave-AssistedSolvent-Free15 minGood to Excellent researchgate.net

Sustainable Synthetic Strategies

In line with the principles of green chemistry, there is a growing emphasis on developing environmentally benign synthetic methods for benzimidazoles. researchgate.net These strategies aim to reduce waste, avoid hazardous solvents, and utilize catalysts that are efficient and reusable.

Microwave-assisted synthesis is itself considered a green technique due to its energy efficiency and reduction in reaction times and solvent use. benthamdirect.commdpi.com Many microwave-assisted procedures for benzimidazole synthesis have been developed to be solvent-free, further enhancing their environmental credentials. mdpi.comresearchgate.net

Another sustainable approach involves the use of eco-friendly and reusable catalysts. For example, a method employing zinc oxide nanoparticles (ZnO-NPs) as a catalyst for the reaction between o-phenylenediamine and various aldehydes has been reported. mdpi.com This method provides higher yields compared to traditional approaches and represents a greener alternative. Similarly, the use of a reusable Zinc-Bentonite (Zn-BNT) catalyst under microwave conditions has been shown to be effective for up to eight cycles with only a minor loss of catalytic activity. researchgate.net These catalytic systems reduce chemical waste and promote a more sustainable chemical industry. mdpi.com

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Isopropyl 1h Benzo D Imidazol 5 Ol Analogs

Elucidating the Role of the Isopropyl Group in Biological Potency and Selectivity

The substituent at the 2-position of the benzimidazole (B57391) scaffold is a critical determinant of biological activity. rsc.org The isopropyl group in 2-Isopropyl-1H-benzo[d]imidazol-5-ol is a key feature that significantly influences its interaction with biological targets. The size, shape, and lipophilicity of this group can dictate the potency and selectivity of the compound.

Research on various 2-substituted benzimidazoles has demonstrated that the nature of the C2-substituent is pivotal for activity. For instance, in a series of 2-alkyl substituted benzimidazoles, the introduction of a bulky lipophilic group at this position was found to be favorable for certain biological activities. nih.gov The isopropyl group, being a branched and moderately lipophilic moiety, can provide a balance of steric bulk and hydrophobicity that may be optimal for fitting into specific binding pockets of enzymes or receptors.

The importance of the C2-substituent has been highlighted in studies targeting various enzymes. For example, in the development of inhibitors for certain kinases, the C2 position is often a key point of modification to achieve desired potency and selectivity. The substitution of a benzyl (B1604629) group at the C2 position of the benzimidazole ring has been shown to enhance antibacterial and antifungal potential. researchgate.net While not a direct analog, this finding underscores the principle that modifications at this position can dramatically alter the biological profile.

The table below illustrates the impact of different substituents at the C2-position on the biological activity of benzimidazole derivatives from various studies, providing a comparative context for the role of the isopropyl group.

Compound Series C2-Substituent Observed Biological Activity/Potency Reference
Benzimidazole-Chalcone DerivativesVaried Phenyl GroupsEnhanced cytotoxic effects on MCF-7 and OVCAR-3 cell lines nih.gov
2-Substituted Fluorinated BenzimidazolesTrifluoromethylHighest antifungal activity against C. albicans researchgate.net
N-Acridin-9-yl-4-benzimidazo-2-ylbenzamidesDiarylamineAntagonism of the bradykinin (B550075) receptor nih.gov
Anacardic Acid-Conjugated BenzimidazolesAnacardic AcidInhibition of COX-2 nih.gov

Influence of Substituents at the 5-Position on Biological Activity

The 5-position of the benzimidazole ring offers another critical site for modification, directly influencing the electronic properties and potential for hydrogen bonding of the entire molecule. In this compound, the hydroxyl group at this position is a key functional feature. This hydroxyl group can act as both a hydrogen bond donor and acceptor, which can be crucial for anchoring the molecule within a biological target's binding site.

Studies on 5-substituted benzimidazoles have consistently shown that the nature of the substituent at this position plays a vital role in determining the pharmacological profile. For instance, research on a series of benzimidazole derivatives revealed that substitutions at the C5 and C6 positions greatly influence anti-inflammatory activity. nih.gov The presence of a hydroxyl group, in particular, can significantly impact properties like solubility and the ability to form key interactions with target proteins.

The electronic nature of the substituent at the 5-position is also of high importance. Electron-donating groups, such as a hydroxyl or methoxy (B1213986) group, can alter the electron density of the benzimidazole ring system, which in turn can affect its interaction with biological macromolecules. Conversely, electron-withdrawing groups like a nitro or cyano group at the same position have been shown to lead to different biological outcomes. For example, a nitro group at C5 has been linked to pronounced activity against certain cyclin-dependent kinases (CDKs), while an amino or methyl group at the same position led to a complete loss of activity. nih.gov

The following table summarizes findings on the influence of various substituents at the 5-position on the biological activity of benzimidazole analogs.

Compound Series C5-Substituent Observed Biological Activity/Potency Reference
N-Acridin-9-yl-4-benzimidazo-2-ylbenzamidesNitro groupPronounced activity against CDK1 and CDK5 nih.gov
N-Acridin-9-yl-4-benzimidazo-2-ylbenzamidesAmino or methyl groupComplete loss of anti-inflammatory and CDK-inhibitory activity nih.gov
5-Carboxamide or Sulfamoyl BenzimidazolesCarboxamide or SulfamoylAntagonism of the cannabinoid receptor nih.gov
2-Phenyl-substituted BenzimidazolesHydrophilic groupEnhanced COX-2 inhibition nih.gov

Contribution of Substituents at the 1- and 2-Positions to Pharmacological Profiles

The pharmacological profile of benzimidazole derivatives is often a result of the synergistic or antagonistic interplay between substituents at various positions. The combination of substituents at the N1- and C2-positions is a well-explored strategy in the design of benzimidazole-based therapeutic agents. While this compound is unsubstituted at the N1-position, understanding the effects of N1-substitution is crucial for designing analogs with improved properties.

Alkylation or arylation at the N1-position can significantly alter the lipophilicity, metabolic stability, and binding orientation of the molecule. For instance, in a series of N-substituted benzimidazole-derived Schiff bases, the nature of the substituent at the N-atom had a discernible impact on the biological activity. tandfonline.com The introduction of an alkyl chain at N1 can enhance cytotoxic effects in certain cancer cell lines. nih.gov

The interplay between the N1 and C2 substituents is critical. The size and nature of the N1-substituent can influence the conformational freedom of the C2-substituent, thereby affecting how the molecule presents itself to its biological target. For example, a study on N-acylated analogues of 1-isopropyl-3-acyl-5-methyl-benzimidazolone demonstrated that the nature of the acyl group at the N1-position, in combination with the existing substituents, was key to their antimicrobial activity. nih.gov

The following table provides examples of how the combination of substituents at the N1 and C2 positions influences the pharmacological profiles of benzimidazole derivatives.

Compound Series N1-Substituent C2-Substituent Observed Pharmacological Profile Reference
N-Substituted Benzimidazole-Derived Schiff BasesPhenyl ring4-N,N-diethylamino-2-hydroxy-substituted phenylStrong antiproliferative activity against several cancer cell lines tandfonline.com
N-Acylated 1-isopropyl-3-acyl-5-methyl-benzimidazolonesVaried Acyl GroupsIsopropylVaried antimicrobial activity depending on the acyl group nih.gov
N-Substituted Benzimidazole-Chalcone DerivativesAlkyl chain with nitrogen-containing ringChalcone moietyEnhanced cytotoxic effects on human breast and ovarian cancer cell lines nih.gov

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional shape of a molecule is paramount to its biological function. Conformational analysis of this compound and its analogs is essential for understanding how these molecules interact with their biological targets and for identifying the specific "bioactive conformation" – the spatial arrangement of the molecule when it binds to its target.

The benzimidazole ring itself is a relatively rigid and planar structure. acs.org However, the substituents, particularly the isopropyl group at the C2-position and any potential substituents at the N1-position, introduce conformational flexibility. The rotation around the single bond connecting the isopropyl group to the benzimidazole ring can lead to different spatial orientations. Computational methods, such as molecular mechanics and quantum chemical calculations, are often employed to determine the preferred conformations and the energy barriers between them. rsc.org

For instance, studies on other 2-substituted benzimidazoles have shown that the orientation of the C2-substituent relative to the benzimidazole core can be critical for activity. In the context of kinase inhibitors, the C2-substituent often projects into a specific hydrophobic pocket of the enzyme's active site. The bioactive conformation would be the one that maximizes favorable interactions within this pocket. Molecular docking and molecular dynamics simulations are powerful tools to visualize these interactions and predict the most likely binding modes. researchgate.nettandfonline.com

Rational Design Strategies for Enhanced Ligand Efficiency

Rational drug design aims to optimize the properties of a lead compound to develop a potent and selective drug candidate. A key concept in modern drug design is ligand efficiency (LE) , which is a measure of the binding energy per non-hydrogen atom of a molecule. nih.gov It provides a way to assess the quality of a hit or lead compound, with higher LE values indicating a more efficient use of molecular size to achieve binding affinity.

For this compound analogs, several rational design strategies can be employed to enhance ligand efficiency:

Fragment-Based Growth: Starting with the core benzimidazole scaffold, small chemical fragments can be strategically added to explore interactions with the target's binding site. This approach, guided by structural information from X-ray crystallography or molecular modeling, aims to add only those functionalities that contribute significantly to binding affinity, thus improving LE.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational tools can be used to design analogs of this compound that have improved shape and electrostatic complementarity with the binding site. mdpi.com This can involve modifying the isopropyl group for a better fit in a hydrophobic pocket or altering the substituents on the benzene (B151609) ring to form additional hydrogen bonds or other favorable interactions.

Scaffold Hopping: In some cases, the benzimidazole core itself might be replaced with a different heterocyclic system that maintains the key pharmacophoric features but has improved properties. This "scaffold hopping" can lead to novel chemical series with enhanced ligand efficiency and potentially better pharmacokinetic profiles. nih.gov

Minimizing Lipophilicity: High lipophilicity can often lead to non-specific binding and poor pharmacokinetic properties. Rational design strategies for this compound analogs should aim to increase potency without excessively increasing lipophilicity. This can be achieved by introducing polar functional groups that can form specific interactions with the target.

By applying these principles, medicinal chemists can systematically modify the structure of this compound to develop analogs with improved potency, selectivity, and drug-like properties, ultimately leading to more effective therapeutic agents.

Mechanistic Investigations of Biological Action at the Molecular and Subcellular Levels

Detailed Elucidation of Specific Receptor Binding Modes

While specific receptor binding studies for 2-Isopropyl-1H-benzo[d]imidazol-5-ol are not extensively documented, the broader class of benzimidazole (B57391) derivatives has been shown to interact with several key receptors. A notable example is the binding of certain bisbenzimidazoles to the minor groove of DNA. nih.gov This interaction is often sequence-specific, with a preference for AT-rich regions, and is stabilized by hydrogen bonds and van der Waals forces. nih.gov

Another significant receptor target for structurally related benzimidazoles is the Pseudomonas aeruginosa quorum sensing receptor, PqsR. nih.govacs.org Studies on potent PqsR antagonists, such as 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile, highlight the importance of the 1-isopropyl-1H-benzo[d]imidazol-2-amine core for inhibitory activity. nih.govacs.org The isopropyl group, in particular, has been identified as being of optimal size for potent biological activity. nih.gov The binding of these antagonists to PqsR effectively blocks the signaling cascade that controls virulence factor production in this pathogenic bacterium. nih.govacs.org

Biochemical Pathways of Enzyme Inhibition and Activation

The benzimidazole framework is a common feature in many enzyme inhibitors. Research into 2-substituted benzimidazoles has revealed their potential to inhibit crucial enzymes involved in cellular processes. proquest.com For instance, certain derivatives have been identified as inhibitors of human topoisomerase I, an enzyme essential for DNA replication and transcription. nih.gov The inhibition of topoisomerase I by these compounds can lead to cell cycle arrest and apoptosis, making them promising candidates for anticancer therapies. nih.gov

Furthermore, some 2,5-disubstituted benzimidazoles have demonstrated potent inhibition of checkpoint kinase 2 (Chk2), a key enzyme in the DNA damage response pathway. proquest.com The inhibition of Chk2 can disrupt cell cycle checkpoints and sensitize cancer cells to other therapeutic agents. proquest.com While direct enzymatic inhibition data for this compound is limited, its structural features suggest a potential for similar interactions with these or other enzymes. The nature and potency of such inhibition would be dependent on the specific substitutions on the benzimidazole ring system. proquest.com

Molecular Mechanisms Underlying Quorum Sensing Disruption

One of the most well-defined mechanisms of action for compounds related to this compound is the disruption of bacterial quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression with population density. nih.govacs.org In Pseudomonas aeruginosa, the pqs system is a key QS pathway that regulates the production of virulence factors and biofilm formation. nih.govacs.org

A series of 1H-benzo[d]imidazole derivatives have been developed as potent antagonists of the PqsR receptor, the transcriptional regulator of the pqs system. nih.govacs.org The compound 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile, which shares the 1-isopropyl-1H-benzo[d]imidazol core with the subject of this article, has been shown to significantly inhibit the PqsR-controlled PpqsA-lux transcriptional reporter fusion in P. aeruginosa. nih.gov This inhibition leads to a reduction in the production of pyocyanin (B1662382) and 2-alkyl-4(1H)-quinolones, which are key virulence factors. nih.govacs.org The disruption of the QS system by these benzimidazole derivatives represents a promising anti-virulence strategy to combat bacterial infections. nih.govacs.org

The following table summarizes the inhibitory activity of a related benzimidazole derivative against the PqsR-controlled reporter strain.

CompoundTargetAssayIC50Source
2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrilePqsRPpqsA-lux transcriptional reporter fusion in P. aeruginosa70 nM nih.gov

Intracellular Target Identification and Pathway Perturbation Analysis

Based on the activities of related compounds, the potential intracellular targets of this compound are multifaceted. The primary identified targets for the broader class of 2-substituted benzimidazoles include DNA, topoisomerase I, and checkpoint kinase 2. nih.govproquest.com Interaction with these targets leads to the perturbation of fundamental cellular pathways such as DNA replication, cell division, and the DNA damage response. nih.govproquest.com

In the context of bacterial pathogenesis, the PqsR receptor in Pseudomonas aeruginosa is a key intracellular target for structurally similar compounds. nih.govacs.org By antagonizing this receptor, these molecules perturb the quorum sensing pathway, leading to a downstream reduction in virulence gene expression and biofilm maturation. nih.govacs.org The cytotoxic effects of some benzimidazole derivatives have been evaluated in human cell lines, such as the A549 human lung epithelial carcinoma cell line, to establish their safety profile for potential therapeutic use. acs.org The perturbation of these pathways underscores the potential of this compound and its analogues as modulators of critical biological processes.

Potential Research Applications of 2 Isopropyl 1h Benzo D Imidazol 5 Ol Derivatives Excluding Direct Clinical Use

Development as Chemical Probes for Biological Systems

Derivatives of 2-Isopropyl-1H-benzo[d]imidazol-5-ol are promising candidates for the development of chemical probes. The inherent fluorescence of the benzimidazole (B57391) core can be modulated by the substituents, making them suitable for sensing and imaging. A key phenomenon exploited in these applications is the Excited-State Intramolecular Proton Transfer (ESIPT). nih.govacs.org

The ESIPT process involves the transfer of a proton within the molecule upon photoexcitation. researchgate.net For a molecule like this compound, the hydroxyl group (-OH) can transfer its proton to the nitrogen atom of the imidazole (B134444) ring in the excited state. This tautomerization leads to a species with distinct emission properties, often resulting in a large Stokes shift (a significant difference between the absorption and emission wavelengths). researchgate.net This characteristic is highly desirable for fluorescent probes as it minimizes self-quenching and background interference.

Researchers have developed ESIPT-based benzimidazole platforms for applications such as the two-photon imaging of specific analytes in cells and tissues. rsc.org The sensitivity of the ESIPT process to the local environment, such as solvent polarity and the presence of specific ions or molecules, allows for the design of "turn-on" fluorescent probes. nih.gov For instance, the fluorescence of a probe might be quenched in its default state but becomes brightly emissive upon binding to a target analyte. The 2-isopropyl group can influence the solubility and steric interactions of the probe, while the 5-hydroxyl group is crucial for the ESIPT mechanism.

Table 1: Properties of Benzimidazole Derivatives as Chemical Probes

Feature Description Relevance to this compound
Sensing Mechanism Excited-State Intramolecular Proton Transfer (ESIPT) is a primary mechanism. nih.govacs.org The 5-hydroxyl group acts as the proton donor, essential for ESIPT.
Key Property Large Stokes shift, minimizing self-absorption and improving signal-to-noise ratio. researchgate.net Leads to clearer signals in biological imaging.
Application Ratiometric two-photon imaging of biological species like peroxynitrite (ONOO⁻). rsc.org Derivatives can be designed for specific biological targets.

| Modulation | Fluorescence is sensitive to environmental factors like solvent polarity and pH. nih.govnih.gov | Allows for the creation of environmentally sensitive probes. |

Utilization as a Scaffold for the Design of Novel Heterocyclic Systems

The this compound structure serves as a versatile starting point, or scaffold, for the synthesis of more complex heterocyclic systems. The benzimidazole ring is a common core in many biologically active molecules, and methods for its derivatization are well-established. nih.gov

The synthesis of the benzimidazole core itself often involves the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde or carboxylic acid. nih.govrsc.org For this compound, this would typically involve a substituted o-phenylenediamine and isobutyraldehyde (B47883) or isobutyric acid. The functional groups on the scaffold, namely the N-H of the imidazole ring, the C-H bonds of the benzene (B151609) ring, and the hydroxyl group, provide multiple sites for chemical modification.

For example, the nitrogen atoms of the benzimidazole ring can be alkylated or acylated to introduce new functionalities. nih.gov The hydroxyl group at the 5-position can be converted into other functional groups, such as ethers or esters, or used as a handle for coupling to other molecular fragments. These modifications can be used to build larger, more complex heterocyclic structures with tailored properties for various research purposes.

Integration into Hybrid Molecules for Multi-Targeting Approaches

A modern strategy in chemical biology and medicinal chemistry is the design of hybrid molecules that can interact with multiple biological targets simultaneously. mdpi.com This approach can be more effective than using a combination of single-target molecules. The benzimidazole scaffold is frequently used in the construction of such multi-target agents, particularly as kinase inhibitors. mdpi.com

Derivatives of this compound can be integrated into hybrid molecules by linking the benzimidazole core to another pharmacophore. A pharmacophore is the part of a molecule responsible for its biological activity. For instance, a hybrid molecule could be synthesized that combines the benzimidazole structure with a fragment known to inhibit a different biological target. mdpi.com This can lead to compounds with a unique or synergistic mode of action. Recent research has focused on creating benzimidazole-hydrazone hybrids that show potential as multi-kinase inhibitors for cancer research. mdpi.com The 2-isopropyl group could influence the binding affinity and selectivity of such a hybrid molecule, while the 5-hydroxyl group (or a derivative thereof) could serve as the attachment point for the second pharmacophore.

Exploration in Non-Biological Material Science Applications

The unique photophysical properties of benzimidazole derivatives, particularly their fluorescence and the ESIPT phenomenon, make them attractive for applications in material science. nih.govacs.org These properties are not only useful for biological probes but also for the development of new materials with specific optical characteristics.

Molecules that exhibit strong photoluminescence are candidates for use in organic light-emitting diodes (OLEDs), fluorescent dyes, and sensors. The emission color and quantum yield of benzimidazole derivatives can be tuned by changing the substituents on the aromatic ring. researchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to predict the photophysical and electrochemical properties of benzimidazole derivatives, aiding in the design of new functional materials. nih.gov

The ESIPT process in derivatives of this compound is of particular interest. nih.govacs.org Materials that exhibit ESIPT can have applications in photo-stabilizers, laser dyes, and logic gates at the molecular level. The large Stokes shift associated with ESIPT is beneficial for creating highly efficient light-emitting materials, as it reduces energy loss through re-absorption. researchgate.net The solid-state fluorescence of these compounds is an active area of research, as many organic molecules that are highly fluorescent in solution suffer from quenching in the solid state. nih.gov Designing benzimidazole derivatives that maintain high fluorescence quantum yields in the solid state is a key goal for their application in optoelectronic devices.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2-Isopropyl-1H-benzo[d]imidazol-5-amine
2-Isopropyl-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride
Isobutyraldehyde
Isobutyric acid

Biodegradation and Environmental Fate Studies for Benzimidazole Based Structures Excluding Ecotoxicity

Quantitative Structure-Activity Relationships (QSAR) for Biodegradation Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biodegradability of chemical compounds, providing an ecologically and economically viable method for estimating their environmental fate. acs.orgnih.gov These models establish a correlation between the chemical structure of a molecule and its biological activity, in this case, its susceptibility to biodegradation. nih.gov For nitrogen-containing heterocycles like benzimidazoles, QSAR models are developed using experimental biodegradation data from a range of similar compounds. acs.orgnih.gov

The MULTICASE method, for example, has been used to analyze validated biodegradation data for 194 N-heterocyclic compounds. acs.orgnih.gov This analysis resulted in two primary QSAR models: one based on 17 molecular fragments that activate or enhance biodegradation, and another based on 16 fragments that inactivate or inhibit it. acs.orgnih.gov These models demonstrated high classification accuracy (over 99%), with cross-validation showing 67.9% and 70.4% correct predictions for the activating and inactivating models, respectively. acs.orgnih.gov

Biochemical interpretation of these molecular fragments allows for the establishment of predictive rules for aerobic biodegradation. nih.govuni-konstanz.de Key factors influencing biodegradability that can be integrated into QSAR models include the presence of specific functional groups that serve as target sites for microbial enzymes. nih.govuni-konstanz.de The selection of appropriate molecular descriptors is a critical aspect of improving the accuracy of QSAR models for predicting biodegradability. researchgate.net Advanced algorithms can optimize this descriptor selection, enhancing the predictive power of the models. researchgate.net For instance, a study on benzotriazole (B28993) ultraviolet stabilizers (BUVSs) used a 3D-QSAR model to assess both bioenrichment and biodegradation, successfully designing derivatives with enhanced degradability. nih.gov

Table 1: QSAR Model Insights for N-Heterocycle Biodegradation

Feature Description Finding/Rule Source
Model Type MULTICASE Two models were developed based on activating and inactivating molecular fragments. acs.org, nih.gov
Activating Fragments Molecular substructures promoting degradation Target sites for amidohydrolases and cytochrome P450 monooxygenases enhance the biodegradation of nonaromatic N-heterocycles. nih.gov, uni-konstanz.de nih.gov, uni-konstanz.de
Activating Fragments Molecular substructures promoting degradation Target sites for molybdenum hydroxylases enhance the biodegradation of aromatic N-heterocycles. nih.gov, uni-konstanz.de nih.gov, uni-konstanz.de
Activating Fragments Molecular substructures promoting degradation Target sites for hydration via a urocanase-like mechanism enhance the biodegradation of imidazoles. nih.gov, uni-konstanz.de nih.gov, uni-konstanz.de

| Predictive Accuracy | Statistical Validation | The models for activating and inactivating fragments showed over 99% correct classifications in the initial analysis. | acs.org, nih.gov |

This interactive table summarizes key findings from QSAR studies on the biodegradation of N-heterocyclic compounds. Users can sort and filter the data to explore the different factors influencing biodegradability prediction.

Identification of Enzymatic Degradation Pathways for N-Heterocycles

The biodegradation of heterocyclic compounds is primarily a microbial process, driven by a series of enzyme-catalyzed reactions that break down these complex molecules into simpler ones. numberanalytics.com Microorganisms such as bacteria and fungi are central to these degradation pathways, which can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. numberanalytics.com

Aerobic degradation pathways for heterocyclic compounds often involve oxygenases. numberanalytics.com These enzymes introduce oxygen into the heterocyclic ring, leading to its cleavage and subsequent breakdown. numberanalytics.com For nonaromatic N-heterocycles, cytochrome P450 monooxygenases are key enzymes that can enhance biodegradation. nih.govuni-konstanz.de In the case of aromatic N-heterocycles, molybdenum hydroxylases are important for initiating degradation. nih.govuni-konstanz.de

Anaerobic degradation, conversely, often utilizes reductases to break down the heterocyclic ring. numberanalytics.com Studies on various N-heterocyclic compounds have shown that they are generally more susceptible to anaerobic biodegradation than sulfur-containing heterocycles. oup.com

A prominent example within the benzimidazole (B57391) class is the fungicide carbendazim. Research has identified that bacteria from the Bacillus and Pseudomonas genera can degrade carbendazim. researchgate.net The degradation is often initiated by the breakdown of the ester bond, a reaction facilitated by specific genes like MheI and CbmA. researchgate.net For instance, Bacillus velezensis has been shown to degrade carbendazim, utilizing it as a carbon and nitrogen source. nih.gov The degradation process results in metabolites such as 2-aminobenzimidazole (B67599) and 2-hydroxybenzimidazole, indicating a clear biotransformation pathway. researchgate.net

Table 2: Key Enzymes and Pathways in N-Heterocycle Degradation

Enzyme/System Compound Class Degradation Condition Role Source
Amidohydrolases Nonaromatic N-Heterocycles Aerobic Enhance biodegradation by targeting specific sites. nih.gov, uni-konstanz.de
Cytochrome P450 Monooxygenases Nonaromatic N-Heterocycles Aerobic Enhance biodegradation by targeting specific sites. nih.gov, uni-konstanz.de
Molybdenum Hydroxylases Aromatic N-Heterocycles Aerobic Enhance biodegradation by targeting specific sites. nih.gov, uni-konstanz.de
Urocanase-like Mechanism Imidazoles Aerobic Enhances biodegradation through hydratation. nih.gov, uni-konstanz.de
Oxygenases General Heterocycles Aerobic Incorporate oxygen, leading to ring cleavage. numberanalytics.com
Reductases General Heterocycles Anaerobic Reduce the compound, leading to ring cleavage. numberanalytics.com
Carbendazim-degrading enzyme Carbendazim (Benzimidazole) Aerobic Breakdown of the ester bond. researchgate.net, nih.gov

| 2-aminobenzimidazole-degrading enzyme | 2-aminobenzimidazole | Aerobic | Further degradation of the primary metabolite. | nih.gov |

This interactive table details the enzymes and metabolic pathways involved in the degradation of N-heterocyclic compounds. Users can explore the different enzymatic systems and the conditions under which they operate.

Modeling and Prediction of Environmental Persistence

Predicting the environmental persistence of chemical compounds is a critical component of risk assessment. acs.org While QSAR models provide valuable predictions on biodegradability, broader models of environmental fate consider a wider range of factors to estimate how long a substance will remain in various environmental compartments like soil and water. numberanalytics.comresearchgate.net

The environmental fate of many industrially produced molecules is often unknown. nih.govnih.gov Computational tools and machine learning systems have been developed to predict these outcomes based on existing experimental data. nih.govnih.gov Platforms like BiodegPred merge computational methods to predict not only biodegradability but also toxicity, using only the chemical's structure as input. nih.govnih.gov Such tools provide an informed prognosis on whether a given molecule is likely to be broken down in the biosphere. nih.gov

These predictive models are trained on extensive datasets from various resources. nih.gov While they may not provide detailed information on specific degradation kinetics or pathways, they are instrumental in anticipating the likely behavior of new molecules for which no experimental data exists. nih.gov For pesticide transformation products, for example, pragmatic approaches are being developed to assess their fate and effects when experimental data is lacking. researchgate.net These approaches can estimate key properties like soil sorption and hydrophobicity with a reasonable degree of confidence. researchgate.net

The ultimate goal of this modeling is to prioritize chemicals of concern and to support the design of "greener" chemicals that are effective in their application but degrade more readily in the environment, minimizing persistence and potential long-term impacts. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Isopropyl-1H-benzo[d]imidazol-5-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves condensation of o-phenylenediamine derivatives with isopropyl ketones under acidic conditions. Evidence from benzimidazole analogs (e.g., ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate) suggests that solvent choice (e.g., ethanol or DMF) and catalysts (e.g., p-toluenesulfonic acid) significantly affect yields . Temperature control (80–120°C) and reaction time (12–24 hrs) are critical to minimize side products like N-alkylated impurities .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm are standard for purity assessment. Mobile phases often use acetonitrile/water gradients .
  • FTIR : Key functional groups (e.g., -OH at ~3200 cm⁻¹, C=N at ~1600 cm⁻¹) confirm structural integrity .
  • X-ray crystallography : Single-crystal studies (e.g., Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate) resolve tautomeric ambiguities in benzimidazole cores .

Advanced Research Questions

Q. How can tautomerism in this compound complicate structural analysis, and what strategies mitigate this?

  • Methodological Answer : Benzimidazoles exhibit tautomerism between 1H- and 3H- forms, altering NMR and crystallographic data. For example, tautomeric mixtures (e.g., 2-(7-methyl-1H-indol-3-ylthio)-5-methoxy-1H-benzo[d]imidazole) require low-temperature NMR (e.g., 100 K) to "freeze" tautomers for accurate assignment . Computational modeling (DFT) complements experimental data to predict dominant tautomers .

Q. What experimental designs resolve contradictions in bioactivity data for benzimidazole derivatives?

  • Methodological Answer : Contradictions often arise from impurities or isomerism. For example, process-related impurities like 1-{[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl}-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid must be controlled to <0.1% via preparative HPLC . Bioactivity studies (e.g., anticancer evaluation of 2-(5-(Benzo[d]thiazol-2-yl)-1H-imidazol-1-yl)-5-aryl-1H-benzo[d]imidazole derivatives) require strict enantiomeric separation using chiral columns (e.g., Chiralpak IA) .

Q. How do substituent modifications (e.g., isopropyl vs. aryl groups) impact pharmacological activity?

  • Methodological Answer : Substituent effects are studied via SAR (Structure-Activity Relationship) models. For instance, replacing the isopropyl group with a 4-fluorophenylthiazole (e.g., compound 9b in ) enhances binding to tyrosine kinase receptors. Docking simulations (e.g., Autodock Vina) correlate steric bulk and electron-withdrawing groups with target affinity .

Data Contradiction Analysis

Q. Why might NMR data for this compound vary across studies?

  • Methodological Answer : Variations arise from solvent polarity (DMSO-d6 vs. CDCl3), concentration, and temperature. For example, aromatic protons in DMSO-d6 show downfield shifts due to hydrogen bonding with the solvent . Dynamic NMR (DNMR) at variable temperatures (25–60°C) can detect rotational barriers in isopropyl groups .

Key Methodological Considerations

  • Impurity Profiling : Use LC-MS to detect trace intermediates (e.g., tetrazole-containing byproducts) .
  • Crystallography : Optimize crystal growth via slow evaporation in ethyl acetate/hexane mixtures (3:1 v/v) .
  • Bioactivity Validation : Pair in vitro assays (e.g., MTT for cytotoxicity) with in silico ADMET predictions to prioritize candidates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.